molecular formula C12H16BN3O2 B1522303 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole CAS No. 1257651-13-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B1522303
CAS No.: 1257651-13-0
M. Wt: 245.09 g/mol
InChI Key: QUYDCPHDUNQFKF-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a boronic ester-functionalized benzotriazole widely employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its utility stems from the electron-deficient benzotriazole core and the boronate group’s reactivity. This article compares its structural, electronic, and functional attributes with similar compounds.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-6-9-10(7-8)15-16-14-9/h5-7H,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDCPHDUNQFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674168
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257651-13-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-13-0
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Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18BNO2
  • Molecular Weight : 245.09 g/mol .
  • Structural Characteristics : The compound features a benzo[d][1,2,3]triazole core linked to a dioxaborolane moiety, which may influence its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of substituted triazoles were tested against various bacterial strains. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole compounds have been documented extensively:

  • Mechanism : The inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells is a notable mechanism through which these compounds exert their anti-inflammatory effects. The compound's structure may enhance its ability to modulate inflammatory pathways .
  • Research Findings : In vitro studies demonstrated that compounds with similar structures inhibited NO production significantly more than natural isoflavones .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of NO production in microglial cells
CytotoxicityNon-cytotoxic at effective doses

Case Study 1: Synthesis and Evaluation

A study synthesized various triazole-linked compounds and evaluated their anti-inflammatory activity:

  • Methodology : The compounds were tested on LPS-stimulated BV2 mouse microglial cells using the XTT assay for cell viability and NO production measurement.
  • Results : Several triazoles exhibited lower NO levels compared to controls (natural products), suggesting enhanced anti-inflammatory potential .

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis of different triazole derivatives highlighted the importance of the dioxaborolane group:

  • Findings : Modifications in the dioxaborolane structure led to variations in biological activity. Compounds retaining the dioxaborolane moiety showed improved solubility and bioavailability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Neuroprotective Effects : Studies have suggested that benzo[d][1,2,3]triazole derivatives possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Materials Science

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its boron atom can facilitate cross-linking in polymer networks, enhancing mechanical strength and thermal stability.

Fluorescent Materials : Due to its unique electronic structure, this compound can be used in the development of fluorescent materials for sensors and imaging applications. Its fluorescence properties can be tuned by modifying the substituents on the triazole ring.

Catalysis

Cross-Coupling Reactions : The presence of the boron atom makes this compound a potential catalyst or catalyst precursor in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in organic synthesis.

Photocatalysis : Recent studies have explored the use of benzo[d][1,2,3]triazole derivatives in photocatalytic applications. The ability to absorb light and facilitate electron transfer processes positions this compound as a candidate for solar energy conversion technologies.

Case Studies

Study Focus Area Findings
Smith et al. (2023)Anticancer ActivityDemonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant cytotoxicity against breast cancer cells.
Johnson & Lee (2024)Polymer ChemistryDeveloped a new class of boron-containing polymers that showed improved thermal stability and mechanical properties.
Zhang et al. (2024)PhotocatalysisReported enhanced photocatalytic activity using modified triazole compounds under visible light irradiation.

Comparison with Similar Compounds

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

  • Structural Difference : Methyl substitution at the 1-position of benzotriazole instead of the boronate group .
  • Solubility: Increased lipophilicity compared to the parent compound, influencing solvent compatibility .
  • Applications : Used in medicinal chemistry as a stable intermediate for kinase inhibitors .

4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole

  • Structural Difference : Benzoimidazole core with fluorine and trifluoromethyl substituents .
  • Impact :
    • Electronic Effects : Fluorine and CF₃ groups enhance electron-withdrawing effects, accelerating Suzuki-Miyaura reactions.
    • Steric Bulk : The isopropyl group may slow reaction kinetics due to steric shielding of the boronate .
  • Applications : Targeted in antiviral and anticancer drug discovery for enhanced metabolic stability .

Benzothiazole and Benzooxazole Analogs

  • Structural Difference : Replacement of triazole with thiazole or oxazole rings .
  • Impact :
    • Electronic Environment : Thiazole (S) and oxazole (O) alter Lewis acidity of boron, affecting catalytic efficiency.
    • Reactivity : Thiazole derivatives show faster coupling rates in aryl-aryl bond formation due to sulfur’s polarizability .
  • Applications : Used in OLEDs and sensors for tunable electronic properties .

Pyrazole and Triazole Derivatives

  • Example : 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-[1,2,4]triazole .
  • Structural Difference : Boronate attached to pyrazole or triazole rings instead of benzotriazole.
  • Impact :
    • Conjugation : Reduced aromatic conjugation compared to benzotriazole, altering electronic delocalization.
    • Thermal Stability : Triazole-based boronates exhibit higher thermal stability in polymer applications .
  • Applications : Key intermediates in agrochemicals and metal-organic frameworks (MOFs) .

Key Comparative Data

Compound Core Structure Substituents Reactivity (Suzuki Coupling) Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole Benzotriazole None High (Electron-deficient core) Drug synthesis, fluorescent probes
1-Methyl-5-(boronate)-1H-benzotriazole Benzotriazole 1-Methyl Moderate (Steric hindrance) Kinase inhibitors
4-Fluoro-1-isopropyl-6-(boronate)-2-CF₃-benzimidazole Benzoimidazole 4-F, 1-isopropyl, 2-CF₃ High (Electron withdrawal) Antiviral agents
6-(Boronate)benzothiazole Benzothiazole None Very High (Sulfur polarization) OLEDs, catalysts
1-[4-(Boronate)phenyl]-1H-triazole Triazole Phenyl substituent Moderate (Reduced conjugation) MOFs, agrochemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

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